molecular formula C10H11BrO2S B3314434 2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene CAS No. 951886-14-9

2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene

Cat. No.: B3314434
CAS No.: 951886-14-9
M. Wt: 275.16 g/mol
InChI Key: RWLVPCKZFBIQKC-UHFFFAOYSA-N
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Description

2-Bromo-3-(5-Ethoxycarbonyl-2-thienyl)-1-propene (CAS 951886-14-9) is a high-value brominated organic compound that serves as a versatile synthetic intermediate in advanced chemical research and development. With the molecular formula C 10 H 11 BrO 2 S and a molecular weight of 275.16 g/mol , its structure incorporates two highly reactive functional groups: an allylic bromide and an ethyl ester substituent on a thiophene ring. This unique architecture makes it a crucial building block for synthesizing more complex heterocyclic systems, particularly in medicinal chemistry and materials science. The bromoalkene moiety acts as a potent electrophile, enabling facile cross-coupling reactions and nucleophilic substitutions to construct novel molecular scaffolds. Researchers utilize this compound to develop new pharmaceutical candidates, organic electronic materials, and functionalized ligands for catalysis. It is strictly for research purposes and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(2-bromoprop-2-enyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLVPCKZFBIQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209711
Record name Ethyl 5-(2-bromo-2-propen-1-yl)-2-thiophenecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-14-9
Record name Ethyl 5-(2-bromo-2-propen-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-bromo-2-propen-1-yl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 2 Bromo 3 5 Ethoxycarbonyl 2 Thienyl 1 Propene and Its Precursors

Retrosynthetic Analysis of the 2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.commdpi.com For this compound, two primary disconnections are logical.

C-C Bond Disconnection: The bond between the thiophene (B33073) ring (C2 position) and the propene chain (C3 position) can be disconnected. This suggests a coupling reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, between a 2-thienyl phosphonium (B103445) ylide (or phosphonate (B1237965) carbanion) and 2-bromoacrolein. Alternatively, a Grignard or organolithium reagent derived from a 2-halothiophene could react with a suitable three-carbon electrophile. A more common approach would involve a precursor molecule, 3-(5-ethoxycarbonyl-2-thienyl)-1-propene (B1317008), which can be synthesized and then brominated.

C-Br Bond Disconnection: This disconnection points to the precursor molecule, 3-(5-ethoxycarbonyl-2-thienyl)-1-propene. The synthesis would then focus on the regioselective bromination of the allylic position of this precursor.

The most practical synthetic route would likely involve first constructing the 3-(5-ethoxycarbonyl-2-thienyl)-1-propene intermediate, followed by a selective allylic bromination. This approach isolates the challenges of thiophene functionalization from the complexities of alkene halogenation.

Table 1: Key Retrosynthetic Disconnections and Precursors

Disconnection PointPrecursor 1Precursor 2Synthetic Transformation
Thiophene(C2)-Propene(C3)5-Ethoxycarbonyl-thiophene-2-carbaldehyde(2-Bromomethyl)triphenylphosphonium bromideWittig Reaction
Propene(C2)-Br3-(5-Ethoxycarbonyl-2-thienyl)-1-propeneN-Bromosuccinimide (NBS)Allylic Bromination

Pathways for the Construction of the 2-Thienyl Moiety and its Functionalization

The thiophene core, substituted at the 2- and 5-positions, can be assembled through various methods that offer control over the placement of functional groups.

Introducing the ethoxycarbonyl group at a specific position on the thiophene ring is crucial. Thiophene is a π-excessive heterocycle, making the protons at the C2 and C5 positions significantly more acidic than those at C3 and C4. uwindsor.ca

Direct lithiation of thiophene with an organolithium reagent like n-butyllithium (n-BuLi) occurs preferentially at the C2 position. wikipedia.org Quenching the resulting 2-thienyllithium (B1198063) with an appropriate electrophile, such as ethyl chloroformate or diethyl carbonate, installs the ethoxycarbonyl group at the 2-position. If the synthesis starts with a 2-substituted thiophene, subsequent lithiation will occur at the remaining open C5 position, allowing for the introduction of other functional groups.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org While the intrinsic acidity of the C2 proton in thiophene often dominates, a sufficiently strong DMG at the C3 position can direct metalation to the C2 position. uwindsor.ca

For thiophene derivatives, common DMGs include amides, carbamates, and sulfoxides. imperial.ac.uk This strategy provides an alternative route to functionalize specific positions on the thiophene ring, which might be necessary if the desired substitution pattern cannot be achieved by direct lithiation alone. For instance, synthesizing a 2,3-disubstituted thiophene often relies on a DoM approach. mdpi.comacs.org

Table 2: Comparison of Thiophene Functionalization Methods

MethodReagentsSelectivityKey Features
Direct Lithiation n-BuLi, THF, -78 °CC2 (or C5 if C2 is blocked)Relies on the intrinsic acidity of α-protons. wikipedia.org
Directed Ortho-Metalation (DoM) DMG on ring, n-BuLi or LDAOrtho to the DMGDMG kinetically enhances acidity of the adjacent proton. uwindsor.ca

Stereoselective and Regioselective Synthesis of the Brominated Propene Unit

The final key step in the proposed synthesis is the introduction of a bromine atom at the C2 position of the propene side chain. This requires a reaction that is both regioselective (targeting the allylic position over the double bond) and potentially stereoselective if chiral centers are involved.

The bromination of the C2 position of the 3-(aryl)-1-propene system is a classic example of allylic halogenation. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS). chemistrysteps.com The reaction is initiated by light or a radical initiator and proceeds via a free radical mechanism.

The mechanism involves the abstraction of an allylic hydrogen by a bromine radical, forming a resonance-stabilized allylic radical. quora.com This radical then reacts with molecular bromine (Br₂), which is present in low concentrations, to form the allylic bromide and a new bromine radical, propagating the chain. chemistrysteps.com The low concentration of Br₂, maintained by its slow generation from the reaction of HBr with NBS, is critical to favor allylic substitution over the competing electrophilic addition to the double bond. quora.com

It is important to note that because the intermediate is a resonance-stabilized allylic radical, a mixture of constitutional isomers can be formed if the radical is unsymmetrical. masterorganicchemistry.com

Free radical reactions, such as allylic bromination with NBS, typically proceed through planar or rapidly inverting radical intermediates. chemistrysteps.com As a result, if the reaction creates a new stereocenter, it generally leads to a racemic or diastereomeric mixture with little to no stereochemical control. chemistrysteps.com

Achieving stereoselectivity in such reactions is a significant challenge. While advanced methods using chiral reagents or catalysts exist for other types of alkene functionalization, their application to the radical bromination of a substrate like 3-(5-ethoxycarbonyl-2-thienyl)-1-propene is not straightforward. Alternative, non-radical pathways, such as those involving enzymatic halogenation or the use of chiral brominating agents, could theoretically offer better stereocontrol but are often substrate-specific and less commonly employed for this type of transformation.

Reaction Pathways of the Bromine Substituent

The carbon-bromine bond is the most polar and weakest covalent bond in the propene moiety, making it a focal point for several reaction types, including nucleophilic substitutions, radical reactions, and eliminations.

The allylic nature of the bromide in this compound allows it to undergo nucleophilic substitution through different mechanistic pathways, primarily S(_N)1 and S(_N)2. The operative mechanism is highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the substrate's structure. libretexts.org

The S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process initiated by the departure of the leaving group (bromide ion) to form a carbocation intermediate. youtube.com This intermediate is then attacked by a nucleophile. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com For the title compound, the S(_N)1 pathway is plausible due to the formation of a resonance-stabilized allylic carbocation. The positive charge can be delocalized across the propene system and is further stabilized by the adjacent electron-rich thienyl ring. This pathway is favored by weak nucleophiles and polar protic solvents, which can solvate both the departing bromide ion and the carbocation intermediate. youtube.comlibretexts.org

The S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This "back-side attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org Given that the bromine is on a secondary carbon, the S(_N)2 pathway is sterically possible, though it competes with the S(_N)1 mechanism. libretexts.org

A third possibility for allylic systems is the S(_N)2' reaction , an allylic rearrangement. In this concerted mechanism, the nucleophile attacks the carbon-carbon double bond (at C3) rather than the carbon bearing the bromine (C2). This attack pushes the (\pi)-electrons to form a new double bond between C1 and C2, simultaneously displacing the bromide ion from C1. This results in a constitutional isomer of the direct substitution product.

Table 1: Conditions Favoring S(_N)1 vs. S(_N)2 Pathways for this compound.
FactorS(N)1 PathwayS(_N)2 Pathway
Substrate Structure Favored by stable carbocation (allylic, resonance-stabilized by thienyl ring)[ libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpWXAsGf6KAZOKnWpmOA3e1rkpxgyHIBzgwGOA44b-fPM590H4uHUsQD_TyBOfHIJM75Ubd4LLPDQQhX2v5J5Jlt74sEdYS5miK8-hfyd_dlkqLIBmhBOFXjDsc2TaR3o83uZfHop8RJbRBASvCykhoGtWDCkYUFhlKOUOG4v5u-1PgzFiIsf7ywm94QrYwBzq1_KdNgq8zG0a-wRe1MurDq8gDsiXlHUIHwkvvGQY9MGAgWD8oZA_wNHHrLyP2QXBic9DnIarlQ4DN5u-4SVAFaaJ6RUKQ04v7CiDFA-D-FwV0vx53v5PtQlbf0b5oXs3NFf0hHfh_B4yrqgi2yUMRYIlExiJ36Rz9gq4pZGQPSOBZ7InXdpE0prjlY242A5DfGGETdIOxLDmz3IH8ZOL7dPh93Cb4PafqNmNYhcpw%3D%3D)]Possible at secondary carbon center masterorganicchemistry.com
Nucleophile Weak, neutral nucleophiles (e.g., H₂O, ROH) youtube.comStrong, often anionic nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) youtube.com
Solvent Polar protic (e.g., ethanol, water) to stabilize ions libretexts.orgPolar aprotic (e.g., acetone, DMSO) to enhance nucleophilicity libretexts.org
Kinetics Rate = k[Substrate] (First-order) masterorganicchemistry.comRate = k[Substrate][Nucleophile] (Second-order) masterorganicchemistry.com
Stereochemistry Racemization at the reaction centerInversion of configuration at the reaction center masterorganicchemistry.com

Reactions involving the bromine substituent can also proceed via free-radical mechanisms, typically under initiation by heat or UV light. libretexts.org These reactions occur through a radical chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orglibretexts.org

Initiation: The reaction can be initiated by the homolytic cleavage of a radical initiator to produce radicals. These initiators can then abstract a hydrogen atom, but in the context of the bromine substituent, a key step could be the homolytic cleavage of the C-Br bond itself, forming a resonance-stabilized allylic radical and a bromine radical. The allylic C-H bonds are also weak, and their cleavage can lead to a stable allylic radical. masterorganicchemistry.comchemistrysteps.com

Propagation: The allylic radical formed is stabilized by resonance, with the unpaired electron delocalized over the propene backbone and potentially into the thienyl ring. This radical can then participate in chain propagation steps, such as abstracting an atom from another molecule to form a new product and regenerate a radical to continue the chain. libretexts.org For instance, the allylic radical could abstract a hydrogen atom from a solvent molecule or another reagent.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.org

A common reagent used in radical reactions involving allylic systems is N-bromosuccinimide (NBS), which provides a low, steady concentration of Br₂ and bromine radicals, favoring allylic substitution over addition to the double bond. chemistrysteps.comlibretexts.org While the target compound is already brominated, understanding these mechanisms is crucial for predicting side reactions or designing further transformations. The stability of the allylic radical is a key factor driving these reactions. chemistrysteps.com

When treated with a base, this compound can undergo an elimination reaction to remove hydrogen bromide (HBr) and form a new (\pi)-bond. This process can lead to the formation of a conjugated dienic system, a significant thermodynamic driving force. The two main pathways for elimination are the E1 and E2 mechanisms. ramauniversity.ac.in

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group, while the C-Br bond breaks and the (\pi)-bond forms simultaneously. This pathway is favored by strong, often sterically hindered bases (e.g., potassium tert-butoxide).

The E1 (Elimination, Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the S(_N)1 reaction. After the bromide leaves, a base removes an adjacent proton to form the double bond. E1 reactions compete directly with S(_N)1 reactions and are favored by weak bases and conditions that promote carbocation formation. ramauniversity.ac.in

For the title compound, elimination of HBr would most likely yield 2-(5-ethoxycarbonyl-2-thienyl)-1,3-butadiene , a conjugated diene. The formation of this extended (\pi)-system provides significant stabilization.

Reactivity Profiles of the Alkene Functionality

The carbon-carbon double bond in the propene moiety is a region of high electron density, making it a nucleophile that readily undergoes addition reactions and can participate in cycloadditions.

The characteristic reaction of an alkene is electrophilic addition. The (\pi)-bond attacks an electrophile (E⁺), forming a carbocation intermediate, which is then rapidly attacked by a nucleophile (Nu⁻). chemistryguru.com.sgsavemyexams.com

The mechanism proceeds in two steps:

Electrophilic Attack: The (\pi) electrons of the alkene attack the electrophile, forming a new sigma bond and a carbocation intermediate. libretexts.org

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbocation, forming the final addition product. libretexts.org

The regioselectivity of this reaction is often governed by Markovnikov's rule , which states that in the addition of H-X to an unsymmetrical alkene, the hydrogen atom adds to the carbon that has the greater number of hydrogen atoms, in order to form the more stable carbocation. libretexts.org For this compound, the addition of an electrophile like H⁺ could occur at C1 or C2. Addition to C1 would generate a secondary carbocation at C2, which is adjacent to the bromine atom and the thienyl group. This carbocation would be significantly stabilized by the resonance-donating ability of the thienyl ring and potentially by the lone pairs of the bromine atom. This pathway is therefore expected to be favored.

Table 2: Predicted Products of Electrophilic Addition to this compound.
Reagent (E-Nu)Electrophile (E⁺)Nucleophile (Nu⁻)Predicted Major Product
HBrH⁺Br⁻2,2-Dibromo-1-(5-ethoxycarbonyl-2-thienyl)propane
H₂O / H₂SO₄H⁺H₂O2-Bromo-1-(5-ethoxycarbonyl-2-thienyl)propan-2-ol
Br₂Br⁺ (from polarized Br₂)Br⁻1,2,2-Tribromo-1-(5-ethoxycarbonyl-2-thienyl)propane

The alkene functionality can act as the 2(\pi)-electron component (the dienophile) in a [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This powerful reaction forms a six-membered ring by reacting a dienophile with a conjugated diene in a concerted, pericyclic process. wikipedia.orgwikipedia.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com In this compound, the bromine atom acts as an electron-withdrawing group via induction, which should increase its reactivity as a dienophile. Therefore, it would be expected to react with electron-rich dienes to form a substituted cyclohexene ring.

Alternatively, as discussed in section 3.1.3, the molecule itself can first undergo elimination of HBr to form the conjugated diene, 2-(5-ethoxycarbonyl-2-thienyl)-1,3-butadiene . This newly formed diene could then act as the 4(\pi)-electron component in a Diels-Alder reaction with a different dienophile. Substituted 2-bromo-1,3-butadienes have been shown to be effective substrates in tandem Diels-Alder and cross-coupling sequences. researchgate.net This dual reactivity highlights the synthetic versatility of the parent compound, capable of acting as either the dienophile or, after transformation, the diene in one of organic chemistry's most important ring-forming reactions.

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular fingerprint.

For "2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene," IR spectroscopy would be instrumental in confirming the presence of its key structural components. The analysis would focus on identifying the characteristic absorption bands for the carbon-carbon double bond (C=C) of the propene group, the carbon-bromine (C-Br) bond, the thiophene (B33073) ring vibrations, and the ester group's carbon-oxygen bonds (C=O and C-O). While specific experimental data for this exact compound is not publicly available, the expected characteristic IR absorption bands can be predicted based on established group frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
Alkene (C=C)Stretching1640-1680
Vinyl C-HStretching3010-3095
Ester (C=O)Stretching1715-1735
Ester (C-O)Stretching1000-1300
Thiophene RingC-H and C=C Stretching~3100, 1400-1500
Bromoalkane (C-Br)Stretching500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.org This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings or polyenes, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) often falls within the UV-Vis energy range. libretexts.org

The structure of "this compound" contains a thiophene ring conjugated with an ethoxycarbonyl group, which constitutes a significant chromophore. The absorption of UV light is expected to induce π → π* transitions within this conjugated system. cutm.ac.in The vinyl bromide and the adjacent methylene (B1212753) group may also influence the electronic transitions. The resulting UV-Vis spectrum would show one or more absorption maxima (λmax), the positions and intensities of which provide insight into the extent of conjugation and the electronic nature of the molecule. The presence of the bromine atom and the ester group can cause shifts in the absorption wavelength compared to unsubstituted thiophene.

ChromophoreElectronic Transition TypeExpected λmax Range (nm)
Conjugated Thiophene-Ester Systemπ → π250-320
Carbonyl Group (Ester)n → πLonger wavelength, low intensity

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

For "this compound," obtaining a suitable single crystal would allow for an unambiguous determination of its solid-state structure. This analysis would confirm the planarity of the thiophene ring and reveal the conformation of the ethoxycarbonyl group and the 2-bromo-1-propene substituent relative to the ring. The presence of the relatively heavy bromine atom would be advantageous for the crystallographic analysis. nih.gov While this technique provides the absolute structure, it is contingent upon the ability to grow high-quality single crystals of the compound.

Structural ParameterInformation Provided by X-ray Crystallography
Molecular ConnectivityConfirmation of the covalent bonding framework.
Bond Lengths and AnglesPrecise measurements for all bonds and angles (e.g., C=C, C-Br, C=O).
Molecular ConformationDihedral angles defining the 3D shape and orientation of substituents.
StereochemistryNot applicable as the molecule is achiral.
Intermolecular InteractionsAnalysis of crystal packing, hydrogen bonds, and other non-covalent forces.

V. Computational and Theoretical Investigations of 2 Bromo 3 5 Ethoxycarbonyl 2 Thienyl 1 Propene

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Further research and publication in the field of computational chemistry are required to elucidate the specific theoretical properties and behaviors of 2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its reactivity or biological activity. wikipedia.org This approach is grounded in the principle that the structural and physicochemical properties of a molecule dictate its behavior. neovarsity.org For this compound, QSAR models can be developed to predict various aspects of its chemical behavior, such as its susceptibility to nucleophilic substitution, its role in polymerization reactions, or its potential biological interactions.

Detailed Research Findings

A hypothetical QSAR study for this compound and related thiophene (B33073) derivatives could be designed to predict their reactivity in a model reaction, such as a cross-coupling reaction. The reactivity could be quantified by the reaction rate constant (k). A multivariate linear regression (MLR) analysis could then be employed to develop a QSAR model. nih.gov

The resulting QSAR equation might take the following form:

log(k) = β₀ + β₁(LUMO) + β₂(qS) + β₃(P) + ε

In this equation:

log(k) represents the logarithm of the reaction rate constant.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor that indicates the susceptibility of the molecule to nucleophilic attack. ucsb.edu

qS is the partial charge on the sulfur atom of the thiophene ring, another electronic descriptor that can influence the ring's reactivity.

P is the polarizability of the molecule, a physicochemical property that affects intermolecular interactions. ucsb.edu

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

ε is the error term.

The predictive power of such a model would be assessed using statistical metrics like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). neovarsity.org A robust model with high R² and Q² values would indicate a strong correlation between the selected molecular descriptors and the observed reactivity, allowing for reliable predictions for new compounds within the model's applicability domain. nih.gov

The insights gained from the QSAR model could guide the design of new thiophene derivatives with tailored reactivity. For instance, if the model indicates that a lower LUMO energy enhances reactivity, modifications to the molecular structure that achieve this, such as the introduction of electron-withdrawing groups, could be prioritized. researchgate.net

Interactive Data Table: Hypothetical QSAR Study of Thiophene Derivatives

The following interactive table presents hypothetical data for a QSAR study on a series of thiophene derivatives, including this compound. The data illustrates the relationship between selected molecular descriptors and a predicted reactivity value.

Compound NameLUMO (eV)Partial Charge on Sulfur (qS)Polarizability (ų)Predicted log(k)
This compound-1.25-0.0825.41.85
2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene-1.30-0.0924.11.95
2-Bromo-3-(5-acetyl-2-thienyl)-1-propene-1.40-0.1022.82.10
2-Bromo-3-(2-thienyl)-1-propene-1.10-0.0620.51.50
Ethyl 5-(2-bromoprop-2-en-1-yl)thiophene-2-carboxylate-1.28-0.08525.01.90

Vi. Applications of 2 Bromo 3 5 Ethoxycarbonyl 2 Thienyl 1 Propene As a Synthetic Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The molecular framework of 2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene is primed for the construction of diverse heterocyclic scaffolds. bohrium.com The presence of the bromoallyl moiety provides a reactive electrophilic site, while the thiophene (B33073) ring can be involved in various cyclization strategies. Thiophenes are crucial components in many pharmacologically important compounds and serve as precursors for fused-ring systems. derpharmachemica.comrroij.com

Synthetic chemists can leverage the compound in reactions such as:

Annulation Reactions: The bromoallyl group can react with various nucleophiles, leading to the formation of new rings fused to the thiophene core. For instance, reaction with binucleophiles like amidines or guanidines could potentially yield thieno-fused pyrimidines or other nitrogen-containing heterocycles.

Intramolecular Cyclizations: Following modification of the ethoxycarbonyl group into a suitable nucleophilic center, intramolecular cyclization onto the propene chain can be envisioned to create novel bicyclic systems.

Diels-Alder Reactions: The propene unit, particularly after elimination of HBr to form a diene, could participate as a diene in [4+2] cycloaddition reactions, providing a pathway to complex polycyclic structures incorporating the thiophene ring.

The synthesis of fused thiophene-pyrrole ring systems, for example, has been achieved through palladium-catalyzed aminations of halogenated thiophene precursors, highlighting a potential pathway for creating extended S,N-heteroacenes. nih.gov

Table 1: Potential Heterocyclic Systems from this compound
Reaction TypePotential ReactantResulting Heterocyclic CoreKey Transformation
AnnulationAmidine/GuanidineThieno[x,y-z]pyrimidineNucleophilic substitution and cyclization
Intramolecular CyclizationModified ester (e.g., to amine)Fused bicyclic thienopyrrolidoneInternal nucleophilic attack
[4+2] CycloadditionMaleimideSubstituted tetrahydrobenzothiopheneDiels-Alder reaction post-diene formation

Building Block for π-Conjugated Materials and Oligomers

Thiophene-based molecules are cornerstones in materials science due to their excellent electronic and optical properties. researchgate.netmdpi.com this compound is an ideal building block for creating π-conjugated oligomers and polymers. The thiophene ring provides the essential aromatic unit for electron delocalization, while the bromo-substituent is a key functional handle for cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions such as the Stille, Suzuki, and Heck reactions are powerful tools for constructing C-C bonds and extending π-conjugated systems. nih.govcore.ac.ukorganic-chemistry.orgwiley-vch.de The bromine atom on the propene side-chain can readily participate in these reactions. For instance, a Heck reaction could couple the vinyl bromide with another alkene, or a Stille coupling with an organostannane could link the thiophene-propene unit to other aromatic systems. organic-chemistry.orgwiley-vch.deresearchgate.netsioc-journal.cn This allows for the systematic construction of well-defined oligomers with tailored electronic properties. rsc.org

The synthesis of regioregular polythiophenes is critical for their application in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net While the subject compound has a bromo-substituent on the side chain, it can be modified to introduce halogens onto the thiophene ring itself (e.g., at the 3 or 4-position), making it a suitable monomer for polymerization.

Alternatively, the existing bromoallyl group can be utilized in polymerization schemes. For example, palladium-catalyzed polycondensation reactions like the Stille or Suzuki coupling can link these monomer units together. wiley-vch.dersc.org The Stille polycondensation, reacting an organo-ditin monomer with a dihalide monomer, is a particularly effective method for creating conjugated polymers. wiley-vch.de The ethoxycarbonyl group can also influence the polymer's properties, such as solubility and film morphology, which are crucial for device performance. The introduction of specific side chains is a well-established strategy to produce soluble and processable polythiophenes. nih.gov

Beyond linear polymers, the compound can be used to synthesize more complex, multi-dimensional aromatic structures. The combination of the rigid thiophene unit and the flexible propene linker allows for the creation of unique molecular shapes. Methodologies like ring-contraction by chalcogen extrusion have been used to create extended thiophene derivatives from 6-membered ring precursors. beilstein-journals.org The reactivity of the bromoallyl group could be harnessed to build such precursors, which upon thermal or photochemical activation, could yield novel fused aromatic systems.

Furthermore, the synthesis of fused thiophene-pyrrole heteroacenes demonstrates the potential for building ladder-type conjugated molecules from halogenated thiophene precursors. nih.gov By designing appropriate reaction sequences, this compound could serve as a starting point for constructing segments of these advanced, planarized aromatic structures.

Intermediate in the Preparation of Complex Natural Products and Analogues (Excluding Specific Clinical Uses)

Thiophene rings are present in some natural products and are often used as bioisosteres for benzene (B151609) rings in medicinal chemistry. derpharmachemica.comresearchgate.netnih.gov The functional handles on this compound make it a plausible intermediate for the synthesis of complex molecules, including analogues of natural products. The bromoallyl group is a versatile functional group that can be converted into an alcohol, epoxide, or other functionalities necessary for building complex carbon skeletons. The ester group can be hydrolyzed, reduced, or converted into an amide, providing further points for molecular elaboration.

For instance, the synthesis of novel pharmacologically promising derivatives of the natural polysaccharide arabinogalactan (B145846) has been achieved through the cross-coupling of propargylic ethers with 2-bromothiophene, showcasing how halogenated thiophenes are used to link to natural product scaffolds. researchgate.net

Reagent in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govfrontiersin.orgtcichemicals.comfrontiersin.orgorganic-chemistry.org This strategy is a cornerstone of diversity-oriented synthesis, enabling the rapid generation of large libraries of complex molecules.

This compound is an excellent candidate for use in MCRs. Its distinct reactive sites could participate in various well-known MCRs:

Petasis (borono-Mannich) Reaction: The allyl group could potentially be derived from the bromoallyl precursor, participating in reactions with aldehydes, amines, and boronic acids to form complex amines. nih.gov

Heck and Suzuki Couplings in MCR sequences: The bromoallyl group can be a component in palladium-catalyzed MCRs, where a sequence of coupling events builds molecular complexity in one pot. organic-chemistry.org

The ability to introduce the thiophene-propene scaffold into a molecule alongside several other diverse inputs makes this compound a valuable tool for creating novel chemical entities for screening and discovery. frontiersin.org

Table 2: Potential Multi-Component Reactions (MCRs) Involving the Thiophene-Propene Scaffold
MCR TypeRole of Thiophene-Propene UnitOther ComponentsPotential Product Class
Palladium-Catalyzed CascadeVinyl bromide componentAryl halide, Amine, COFunctionalized amides with thiophene side-chain
Radical-Mediated MCRRadical acceptor (alkene)Alkyl halide, Aryl diazonium saltComplex substituted thiophenes
Ugi-Heck SequenceHeck reaction substrateAldehyde, Amine, Isocyanide, Carboxylic acidPeptidomimetic structures with thiophene-propene moiety

Design and Synthesis of Functional Materials Incorporating the Thiophene-Propene Scaffold

The unique combination of a π-conjugated thiophene ring and a versatile propene side chain makes this molecule a valuable scaffold for designing functional materials. espublisher.comresearchgate.netmdpi.com The properties of materials derived from this scaffold can be fine-tuned by chemical modifications at its various reactive sites.

For Electronic Materials: Polymerization via the thiophene ring, as discussed, leads to conductive or semiconductive polymers. The propene side chain can be used to attach solubilizing groups or other functional moieties that control the material's processing and solid-state packing. researchgate.net

For Optical Materials: The extended π-system that can be built from this unit can lead to materials with interesting photophysical properties, such as fluorescence or non-linear optical activity, making them suitable for sensors or light-emitting devices. rsc.org

For Covalent Organic Frameworks (COFs): Thiophene derivatives have been engineered as building blocks for COFs, which are porous crystalline materials with applications in photocatalysis and electronics. mdpi.com While the geometry of this specific monomer is not ideal for direct COF synthesis, it could be chemically modified into a more symmetric linker to be incorporated into these highly ordered structures.

The thiophene-propene scaffold thus provides a robust and adaptable platform for the rational design of a new generation of functional organic materials. espublisher.commdpi.com

Vii. Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes for the Compound

The traditional synthesis of functionalized thiophenes and vinyl halides often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more environmentally benign synthetic pathways to 2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene. This could involve the application of green chemistry principles such as atom economy, the use of renewable starting materials, and the reduction of energy consumption. chemistryjournals.net Strategies to explore include one-pot syntheses that minimize intermediate purification steps and the use of greener solvents like ionic liquids or supercritical fluids. chemistryjournals.net For instance, developing a catalytic process that avoids the use of stoichiometric brominating agents would be a significant step towards a more sustainable synthesis.

Exploration of Novel Catalytic Transformations

The presence of a bromine atom on the propene moiety makes this compound an ideal candidate for a variety of cross-coupling reactions. While foundational methods like Suzuki and Stille couplings are established for similar substrates, there is considerable scope for exploring novel catalytic transformations. mdpi.comresearchgate.net Future research could focus on:

Palladium-catalyzed reactions: Investigating less common palladium-catalyzed couplings, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, to introduce diverse functional groups at the 2-position of the propene chain.

Copper-catalyzed reactions: Exploring copper-catalyzed reactions, which can offer different reactivity and selectivity profiles compared to palladium-based systems, for transformations like Ullmann-type couplings.

Nickel-catalyzed reactions: Developing nickel-catalyzed cross-coupling methods, which are gaining traction as a more sustainable and cost-effective alternative to palladium catalysis.

A summary of potential catalytic transformations is presented in the table below.

Catalytic SystemPotential TransformationFunctional Group Introduced
Palladium(0)Suzuki CouplingAryl, Heteroaryl
Palladium(0)Stille CouplingOrganotin moiety
Palladium(0)/Copper(I)Sonogashira CouplingAlkyne
Nickel(0)Kumada CouplingGrignard Reagent

Integration into Flow Chemistry Systems for Continuous Synthesis

The synthesis of this compound could be significantly optimized by transitioning from traditional batch processing to continuous flow chemistry. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration of reaction and purification steps. chemistryjournals.net Future work in this area could involve designing and optimizing a flow reactor setup for the key synthetic steps. This would not only enable a more efficient and scalable production of the compound but also facilitate the rapid screening of reaction conditions to identify optimal parameters.

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

Thiophene-based molecules are well-known for their ability to participate in self-assembly processes, leading to the formation of ordered supramolecular structures with interesting electronic and optical properties. thieme-connect.comresearchgate.netscispace.com The specific substitution pattern of this compound, with its ester and bromo-alkene groups, could direct unique self-assembly behaviors through a combination of π-π stacking of the thiophene (B33073) rings and dipole-dipole interactions of the ester and bromo functionalities. Research in this area would involve studying the self-assembly of this molecule in various solvents and on different surfaces to understand the governing intermolecular forces and the morphology of the resulting nanostructures.

Application as a Probe for Mechanistic Organic Studies

The dual reactivity of this compound makes it a potentially valuable tool for elucidating reaction mechanisms. The bromo-alkene can act as a reactive handle for a variety of transformations, while the substituted thiophene ring can serve as a spectroscopic or electronic reporter. For example, by systematically varying the substituents on an aryl boronic acid in a Suzuki coupling reaction and monitoring the reaction kinetics, one could gain insights into the electronic effects on the catalytic cycle. The well-defined structure of the molecule would allow for clear interpretation of the results.

Advanced Functionalization of the Propene and Thiophene Moieties

Beyond the catalytic transformations of the bromo-alkene, there are numerous opportunities for the advanced functionalization of both the propene and thiophene components of the molecule.

Propene Moiety: The double bond of the propene group is amenable to a range of addition reactions, such as dihydroxylation, epoxidation, and cyclopropanation, to introduce new stereocenters and functionalities.

Thiophene Moiety: The thiophene ring itself can be further functionalized. bohrium.comnih.govresearchgate.net While the 5-position is occupied by the ethoxycarbonyl group, the 3- and 4-positions are available for electrophilic aromatic substitution reactions, such as nitration or halogenation, under carefully controlled conditions. nih.gov Additionally, the ester group could be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further points for diversification.

The table below outlines potential functionalization reactions.

MoietyReaction TypePotential ReagentsResulting Functional Group
PropeneDihydroxylationOsO₄, NMODiol
PropeneEpoxidationm-CPBAEpoxide
ThiopheneNitrationHNO₃, H₂SO₄Nitro group
Thiophene (ester)HydrolysisLiOHCarboxylic acid

Q & A

Purification Strategies for High-Purity Batches

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 9:1 → 7:3). Monitor fractions by TLC (Rf ∼0.3 in 7:3) .
  • Recrystallization : Ethanol/water (4:1) yields colorless crystals; confirm purity via melting point (mp 123–126°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.